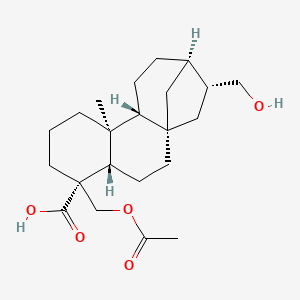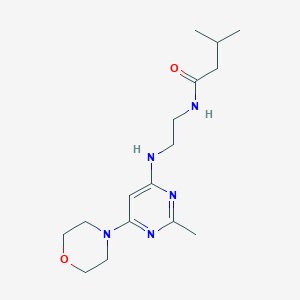![molecular formula C21H22N4O2S B2789037 N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 869345-21-1](/img/structure/B2789037.png)
N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide, commonly known as ADMSA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. ADMSA is a sulfur-containing compound that has been shown to exhibit promising biological activity in a number of studies. In
Applications De Recherche Scientifique
ADMSA has been the subject of numerous scientific studies due to its potential applications in the treatment of various diseases. One of the most promising areas of research involves the use of ADMSA as a chelating agent for heavy metal toxicity. ADMSA has been shown to effectively remove toxic metals such as lead and mercury from the body, making it a potential treatment option for individuals with metal poisoning.
Mécanisme D'action
The mechanism of action of ADMSA involves its ability to chelate metal ions. ADMSA contains a sulfur atom that can bind to metal ions, forming a stable complex that can be excreted from the body. This process is thought to occur primarily in the liver and kidneys, where ADMSA can effectively remove toxic metals from the body.
Biochemical and Physiological Effects:
ADMSA has been shown to exhibit a number of biochemical and physiological effects in various studies. In addition to its chelating properties, ADMSA has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. ADMSA has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ADMSA in lab experiments is its ability to effectively chelate heavy metals. This makes it a valuable tool in studies involving metal toxicity. However, ADMSA has some limitations as well. It can be difficult to work with due to its low solubility in water, which can limit its use in certain experimental setups.
Orientations Futures
There are a number of potential future directions for research involving ADMSA. One area of interest is the development of new synthetic methods that can improve yields and reduce the number of steps required. Another area of research involves the use of ADMSA in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, there is potential for the development of new chelating agents based on the structure of ADMSA, which may exhibit improved properties and efficacy.
Méthodes De Synthèse
ADMSA can be synthesized using a multistep process that involves the reaction of 3-acetamidophenylboronic acid with 2-bromo-1-(2,5-dimethylphenyl)imidazole. The resulting intermediate is then treated with sodium sulfide to form the final product, ADMSA. The synthesis of ADMSA has been optimized in recent years to improve yields and reduce the number of steps required.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-7-8-15(2)19(11-14)25-10-9-22-21(25)28-13-20(27)24-18-6-4-5-17(12-18)23-16(3)26/h4-12H,13H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOSMJIAZJKOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride](/img/no-structure.png)

![3-(5-(furan-2-yl)isoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2788961.png)

![2,4-Dichloro-5-(pentan-2-ylsulfamoyl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2788965.png)


![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2788968.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2788969.png)



